Scientific Field: Biotechnology
Application Summary: 7-Bromoindole is a derivative of indole, which is a signaling molecule produced by bacteria and plants.
Methods of Application: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives, including 7-Bromoindole.
Scientific Field: Biotechnology and Bioprocess Engineering
Application Summary: 7-Bromoindole has been found to have inhibitory effects on Escherichia coli O157:H7 biofilms.
Methods of Application: The study investigated the antimicrobial and antibiofilm abilities of 16 halogenated indoles and indole against a pathogenic EHEC strain.
Scientific Field: Microbiology
Application Summary: 7-Bromoindole has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus.
Application Summary: 7-Bromoindole has been found to eradicate persister formation by E.
Results: Halogenated indole derivatives, particularly bromoindoles, have potential use as antimicrobial and antibiofilm therapies against E.
Application Summary: 7-Bromoindole has been found to inhibit biofilm formation.
Scientific Field: Pharmacology
Application Summary: Indole derivatives, including 7-Bromoindole, are known to exhibit antitumor, antibacterial, antiviral, or antifungal activities.
7-Bromoindole is an organic compound with the molecular formula C₈H₆BrN and a molecular weight of 196.04 g/mol. It is classified as a brominated derivative of indole, where a bromine atom is substituted at the 7-position of the indole ring. This compound is characterized by its white solid appearance and has a melting point range of 46-47 °C . Its structure includes a nitrogen atom within the aromatic indole framework, contributing to its unique chemical properties and reactivity.
7-Bromoindole exhibits notable biological activities, particularly in pharmacological contexts:
Several methods exist for synthesizing 7-bromoindole:
7-Bromoindole finds applications in several fields:
Studies have shown that 7-bromoindole interacts with various biological systems:
Several compounds share structural similarities with 7-bromoindole. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Bromoindole | 51417-51-6 | 0.96 |
6-Bromoindole | 51417-51-8 | 0.94 |
5-Fluoroindole | 36132-08-8 | 0.96 |
Indole-3-carboxylic acid | 126811-31-2 | 0.94 |
Methyl 7-bromoindole-2-carboxylate | 553663-65-3 | 0.94 |
What sets 7-bromoindole apart from its analogs is primarily its specific position of bromination (at the seventh carbon), which influences its reactivity and biological activity compared to other brominated or fluorinated indoles. This unique substitution pattern contributes to its distinct pharmacological profile and potential applications in medicinal chemistry.
Irritant